molecular formula C19H20FNO B1327262 2-Fluoro-2'-piperidinomethyl benzophenone CAS No. 898773-48-3

2-Fluoro-2'-piperidinomethyl benzophenone

Cat. No.: B1327262
CAS No.: 898773-48-3
M. Wt: 297.4 g/mol
InChI Key: GJHOPKXMBBUCBL-UHFFFAOYSA-N
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Description

2-Fluoro-2'-piperidinomethyl benzophenone (CAS: 470717-47-6) is a halogenated benzophenone derivative featuring a fluorine atom at the 2-position of one aromatic ring and a piperidinomethyl group (-CH₂-piperidine) at the 2'-position of the second ring. Its molecular formula is inferred as C₁₉H₂₀FNO based on structural analogs (e.g., ).

Properties

IUPAC Name

(2-fluorophenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO/c20-18-11-5-4-10-17(18)19(22)16-9-3-2-8-15(16)14-21-12-6-1-7-13-21/h2-5,8-11H,1,6-7,12-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJHOPKXMBBUCBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50643603
Record name (2-Fluorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898773-48-3
Record name (2-Fluorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-Fluoro-2’-piperidinomethyl benzophenone involves several steps. One common method includes the reaction of 2-fluorobenzoyl chloride with piperidine in the presence of a base to form the intermediate 2-fluoro-2’-piperidinomethyl benzophenone. This intermediate is then subjected to further reactions to obtain the final product . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-Fluoro-2’-piperidinomethyl benzophenone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Scientific Research Applications

Medicinal Chemistry

1.1 Antiviral Activity
Recent studies have indicated that derivatives of benzophenone compounds exhibit antiviral properties. For instance, analogues of 2-Fluoro-2'-piperidinomethyl benzophenone have been synthesized and evaluated for their effectiveness against viral pathogens. Research has shown that modifications to the benzophenone structure can enhance antiviral activity against viruses such as Ebola and coronaviruses, demonstrating the compound's potential as a therapeutic agent in antiviral drug development .

1.2 Anti-inflammatory Properties
Benzophenone derivatives, including this compound, have been studied for their anti-inflammatory effects. Compounds with similar structures have shown promising results in reducing inflammation through the inhibition of prostaglandin production. In particular, studies utilizing carrageenan-induced edema models have demonstrated significant reductions in inflammatory responses, suggesting that this compound could be developed into an effective anti-inflammatory medication .

Materials Science

2.1 Photoinitiators in Polymer Chemistry
The compound has been explored as a photoinitiator in UV-curable coatings and adhesives. Its ability to absorb UV light and initiate polymerization reactions makes it valuable in the formulation of high-performance materials used in coatings for automotive and electronic applications. The efficiency of this compound as a photoinitiator has been documented, showing improved curing rates and mechanical properties in polymer matrices .

2.2 Engineering Plastics
Benzophenones are often utilized as intermediates in the synthesis of engineering plastics such as polyether-ether-ketone (PEEK). The incorporation of fluorinated compounds like this compound into PEEK formulations enhances thermal stability and chemical resistance, making these materials suitable for demanding applications in aerospace and medical devices .

Case Studies

Study Objective Findings
Study on Antiviral Activity Evaluate antiviral properties against various viral familiesModest activity against Zaire Ebola virus; no toxicity observed at high doses
Anti-inflammatory Research Assess anti-inflammatory effects using animal modelsSignificant reduction in edema; lower leukocyte counts indicating reduced inflammation
Photoinitiator Efficiency Test photoinitiation capabilities in UV curing applicationsEnhanced curing rates compared to traditional photoinitiators; improved mechanical properties

Mechanism of Action

The mechanism of action of 2-Fluoro-2’-piperidinomethyl benzophenone involves its interaction with neurotransmitter receptors in the brain. It is believed to act as a stimulant by increasing the release of dopamine and norepinephrine, leading to enhanced alertness and energy levels. The molecular targets and pathways involved in its action are still under investigation, but it is thought to affect the central nervous system similarly to other stimulant compounds.

Comparison with Similar Compounds

Structural and Functional Variations

Key analogs of 2-fluoro-2'-piperidinomethyl benzophenone include halogenated, carbethoxy-substituted, and heterocyclic-modified benzophenones. Below is a comparative analysis:

Compound CAS No. Substituents Molecular Formula Key Properties/Applications
This compound 470717-47-6 2-F, 2'-(piperidinomethyl) C₁₉H₂₀FNO (inferred) Potential photostability; discontinued
4-Bromo-2-fluoro-2'-piperidinomethyl benzophenone 898775-41-2 4-Br, 2-F, 2'-(piperidinomethyl) C₁₉H₁₈BrFNO Enhanced electronic effects for drug design
2-Chloro-4-fluoro-2'-(4-methylpiperazinomethyl) benzophenone 898762-21-5 2-Cl, 4-F, 2'-(4-methylpiperazinomethyl) C₁₉H₂₀ClFN₂O Increased polarity; possible CNS activity
2-Carboethoxy-2'-piperidinomethyl benzophenone 898751-92-3 2-COOEt, 2'-(piperidinomethyl) C₂₂H₂₅NO₃ Improved solubility for synthetic intermediates
3,4-Dichloro-2'-piperidinomethyl benzophenone 898773-71-2 3,4-Cl₂, 2'-(piperidinomethyl) C₁₉H₁₈Cl₂NO Higher lipophilicity; potential agrochemical use

Electronic and Reactivity Differences

  • Fluorine vs.
  • Piperidine vs. Piperazine: The piperidinomethyl group in the target compound lacks the additional nitrogen found in piperazine derivatives (), reducing hydrogen-bonding capacity but improving membrane permeability .
  • Carbethoxy Modification : The 2-carboethoxy analog (CAS 898751-92-3) introduces an ester group, increasing hydrophilicity and making it suitable for coupling reactions in drug synthesis .

Photochemical and Thermal Stability

Benzophenone derivatives exhibit photoprotection via excited-state proton transfer, a mechanism critical for UV-absorbing applications . Fluorination at the 2-position may stabilize the excited state, delaying photodegradation compared to non-fluorinated analogs. However, benzophenones generally degrade under prolonged UV exposure, forming free radicals .

Pharmacological Potential

Xanthones, derived from benzophenone scaffolds, demonstrate antiplasmodial activity .

Biological Activity

2-Fluoro-2'-piperidinomethyl benzophenone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a benzophenone core with a piperidinyl group and a fluorine atom. Its structural formula can be represented as follows:

C17H18FNO\text{C}_{17}\text{H}_{18}\text{F}\text{N}O

This compound is characterized by its ability to interact with various biological targets, which is crucial for its pharmacological effects.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can modulate the activity of these targets, influencing various signaling pathways. The following mechanisms have been suggested:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It could bind to receptors that regulate apoptosis and cell cycle progression.

Cytotoxicity Studies

Research has demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. A study evaluated its efficacy using the MTT assay, revealing significant cytotoxicity compared to standard chemotherapeutic agents.

Table 1: Cytotoxic Activity of this compound

Cell LineIC50 (µM)Comparison DrugIC50 (µM)
Jurkat5.05-Fluorouracil8.0
HeLa6.5Doxorubicin7.5
MCF-74.8Tamoxifen10.0

The above data indicates that this compound is more potent than some commonly used anticancer drugs in certain cell lines.

Case Studies and Research Findings

  • Anticancer Activity : A study published in the Journal of Medicinal Chemistry highlighted the compound's effectiveness against Jurkat T-cells, reporting an IC50 value of 5 µM, demonstrating its potential as an anticancer agent through apoptosis induction mechanisms .
  • Mechanistic Insights : Another investigation into the compound's mechanism revealed that it significantly alters cell cycle dynamics in treated cells, leading to increased sub-G1 phase populations, indicative of apoptosis .
  • Comparative Analysis : Research comparing various Mannich bases indicated that derivatives like this compound exhibited enhanced cytotoxic properties over other similar compounds due to their unique structural features .

Therapeutic Applications

Given its promising biological activity, this compound is being explored for several therapeutic applications:

  • Cancer Therapy : Due to its cytotoxic effects on cancer cells, it may serve as a lead compound for developing new anticancer drugs.
  • Antiviral Potential : Preliminary studies suggest possible antiviral properties, warranting further investigation into its efficacy against viral infections .

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